molecular formula C14H19F2NO3S B14888912 N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide

N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide

Cat. No.: B14888912
M. Wt: 319.37 g/mol
InChI Key: UAJUGDIYDVTZAT-JLOHTSLTSA-N
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Description

N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluorophenyl group, an oxirane ring, and a sulfonamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide typically involves multiple steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

    Introduction of the difluorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the difluorophenyl moiety.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 2-methylpropane-2-sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of sulfonamide derivatives

Scientific Research Applications

N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the sulfonamide group can contribute to its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide
  • **this compound
  • **this compound

Uniqueness

The unique combination of the difluorophenyl group, oxirane ring, and sulfonamide group in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C14H19F2NO3S/c1-14(2,3)21(18,19)17-13(7-10-8-20-10)11-6-9(15)4-5-12(11)16/h4-6,10,13,17H,7-8H2,1-3H3/t10?,13-/m1/s1

InChI Key

UAJUGDIYDVTZAT-JLOHTSLTSA-N

Isomeric SMILES

CC(C)(C)S(=O)(=O)N[C@H](CC1CO1)C2=C(C=CC(=C2)F)F

Canonical SMILES

CC(C)(C)S(=O)(=O)NC(CC1CO1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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